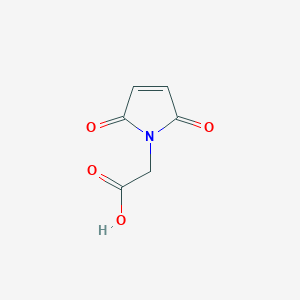

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid

Vue d'ensemble

Description

Synthesis Analysis

- The compound [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid, closely related to the chemical , was synthesized using the Vilsmeier-Haack process and other methods, showing inhibitory activity on aldose reductase and protein glycation processes, indicating potential therapeutic applications in various pathological conditions (Anagnostou, Nicolaou, & Demopoulos, 2002).

- A similar compound, 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters, was synthesized via a one-pot reaction involving lithiated propargylamines, isothiocyanates, and alkyl 2-bromoacetates (Tarasova, Nedolya, Albanov, & Trofimov, 2019).

Molecular Structure Analysis

- The molecular structure of a similar compound, 2-oxo-1,2-dihydropyridine-1-acetic acid, was characterized by elemental analysis, IR spectrum, and single crystal X-ray diffraction, revealing a monoclinic system structure (Zhao Jing-gui, 2005).

Chemical Reactions and Properties

- Pyrrol-2-acetic acids were generated using a procedure involving I-transfer radical addition of iodoacetic acids to pyrrole, demonstrating an efficient synthesis method (Byers, Duff, & Woo, 2003).

Physical Properties Analysis

- The compound [(1R*,7aS*)-2,3,5,6,7,7a-hexahydro-5-oxo-1H-pyrrolizinyl-1-y l]acetic acid, structurally related to the query chemical, showed an ordered carboxyl-H atom in its hydrogen bond, with an OD...OA distance of 2.640 (1) A, as determined by crystallographic analysis (Gerkin, 1999).

Chemical Properties Analysis

- The synthesis and characterization of the compound 2-oxo-1,2-dihydropyridine-1-acetic acid involved the reaction of 2-hydroxypyridine and chloroacetic acid, leading to the formation of a compound existing as a ketonic configuration without a betaine in the solid state (Zhao Jing-gui, 2005).

Applications De Recherche Scientifique

Pyrolysis of Polysaccharides

Research by Ponder and Richards (2010) on the pyrolysis of polysaccharides highlights the chemical mechanisms involved in the formation of small carbon chain compounds, such as acetic acid, through thermal decomposition. Although 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid itself is not mentioned, understanding the pyrolytic behavior of polysaccharides and the resultant chemical compounds provides insight into potential applications in bioenergy and biomaterials production Ponder & Richards, 2010.

Organic Acid Vapors and Corrosion

The review on the effect of organic acid vapors, such as acetic acid, on the corrosion of copper by Bastidas and La Iglesia (2007) indicates the relevance of studying organic compounds in understanding their impact on material degradation. This research could suggest applications of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid in corrosion inhibition or as a factor in materials science, particularly in the preservation of metals Bastidas & La Iglesia, 2007.

Biotechnological Applications of Volatile Fatty Acids

The microbial production of volatile fatty acids (VFAs), including acetic acid, highlights the biotechnological significance of these compounds in producing commercially important chemicals. This area of research, as reviewed by Bhatia and Yang (2017), suggests potential biotechnological applications for related compounds, including 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid, in the synthesis of biodegradable polymers, green chemistry, and as precursors for various chemicals Bhatia & Yang, 2017.

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements associated with it are H302+H312+H332-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Propriétés

IUPAC Name |

2-(2,5-dioxopyrrol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-4-1-2-5(9)7(4)3-6(10)11/h1-2H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKPNGVKZQBPCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40313040 | |

| Record name | (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40313040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid | |

CAS RN |

25021-08-3 | |

| Record name | 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25021-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 266055 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025021083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25021-08-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40313040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide](/img/structure/B29680.png)